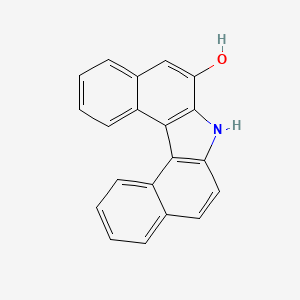

7H-Dibenzo(c,g)carbazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78448-10-9 |

|---|---|

Molecular Formula |

C20H13NO |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-10-ol |

InChI |

InChI=1S/C20H13NO/c22-17-11-13-6-2-4-8-15(13)19-18-14-7-3-1-5-12(14)9-10-16(18)21-20(17)19/h1-11,21-22H |

InChI Key |

YHSYTXPQGAUSSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C(=CC5=CC=CC=C54)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 7h Dibenzo C,g Carbazol 6 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 7H-Dibenzo[c,g]carbazol-6-ol. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule, allowing for the definitive assignment of its structure and the differentiation between its various isomers.

Complete characterization of derivatives of the parent compound, 7H-dibenzo[c,g]carbazole (DBC), has been achieved through high-resolution NMR spectra, among other techniques. nih.gov For instance, in the ¹H NMR spectrum of the parent 7H-Dibenzo[c,g]carbazole, distinct chemical shifts are observed for the aromatic protons. These shifts, measured in parts per million (ppm), are influenced by the electron density and the anisotropic effects of the fused aromatic rings.

Table 1: ¹H NMR Spectral Data of 7H-Dibenzo[c,g]carbazole

| Assignment | Shift (ppm) |

| A | 9.178 |

| B | 8.24 |

| C | 7.978 |

| D | 7.731 |

| E | 7.644 |

| F | 7.481 |

| G | 7.345 |

Source: ChemicalBook, 400 MHz in CDCl₃ chemicalbook.com

The introduction of a hydroxyl group at the 6-position of the 7H-Dibenzo[c,g]carbazole framework to form 7H-Dibenzo[c,g]carbazol-6-ol would lead to predictable changes in the ¹H NMR spectrum. The protons in the vicinity of the hydroxyl group would experience a downfield or upfield shift depending on the electronic effects of the -OH group. Furthermore, the proton of the hydroxyl group itself would appear as a distinct, often broad, singlet which can be confirmed by D₂O exchange experiments.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are instrumental in establishing the connectivity between protons and their directly attached carbon atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, which is crucial for confirming the spatial arrangement of the atoms and differentiating between regioisomers. For example, the metabolism of DBC has been shown to produce five monohydroxylated derivatives, and their identification relies heavily on NMR analysis in conjunction with other spectroscopic methods. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in 7H-Dibenzo[c,g]carbazol-6-ol. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of 7H-Dibenzo[c,g]carbazol-6-ol would be characterized by several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the carbazole (B46965) moiety would typically appear as a sharp band around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while C=C stretching vibrations of the aromatic rings would give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. The C-O stretching vibration of the phenolic hydroxyl group would likely be observed in the 1200-1300 cm⁻¹ range. The characterization of various DBC derivatives has been accomplished using IR spectroscopy, confirming the presence of specific functional groups. nih.gov

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For a large, non-centrosymmetric molecule like 7H-Dibenzo[c,g]carbazol-6-ol, many vibrational modes would be active in both IR and Raman. The aromatic ring breathing modes are often prominent in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of 7H-Dibenzo[c,g]carbazol-6-ol. The extended π-conjugated system of the dibenzocarbazole (B1207471) core gives rise to strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of the parent 7H-Dibenzo[c,g]carbazole exhibits characteristic absorption bands. nist.gov The introduction of a hydroxyl group at the 6-position would be expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the -OH group, which extends the conjugation. Absorption coefficients at specific wavelengths, such as 313 nm and 366.0 nm, have been reported for the parent compound. nih.gov

Fluorescence spectroscopy provides information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, 7H-Dibenzo[c,g]carbazol-6-ol would be expected to exhibit fluorescence emission. The position, intensity, and lifetime of this emission are sensitive to the molecular structure and the local environment. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The characterization of DBC derivatives often involves fluorescence spectroscopy to aid in their identification. nih.gov Furthermore, due to its extended aromatic system, 7H-dibenzo[c,g]carbazole can be photoactivated by UVA light, leading to significant genotoxicity. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of 7H-Dibenzo[c,g]carbazol-6-ol. HRMS can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of the molecular formula. The parent compound, 7H-Dibenzo[c,g]carbazole, has a molecular formula of C₂₀H₁₃N and a molecular weight of approximately 267.33 g/mol . spectrabase.com The addition of a hydroxyl group would increase the molecular weight by approximately 16 Da.

In addition to providing the molecular formula, mass spectrometry can also be used to study the fragmentation pathways of the molecule. By analyzing the masses of the fragment ions produced upon ionization, it is possible to deduce the structure of the molecule. This is particularly useful for distinguishing between isomers that may have the same molecular formula but different arrangements of atoms. Gas chromatography-mass spectrometry (GC-MS) is a common method used for the analysis of polycyclic aromatic compounds like DBC. nih.gov The identification of metabolites of DBC has been accomplished through mass spectral analyses. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 7H-Dibenzo[c,g]carbazol-6-ol, it is possible to obtain a detailed picture of the molecule's geometry, including bond lengths, bond angles, and torsional angles.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Helically Chiral Analogues

While 7H-Dibenzo[c,g]carbazol-6-ol itself is not inherently chiral, certain derivatives can exhibit helical chirality. This occurs when the steric hindrance between substituents forces the planar aromatic system to adopt a helical, non-superimposable mirror-image structure. For such helically chiral analogues, chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential tool for their characterization.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one handedness of circularly polarized light more than the other, resulting in a CD spectrum. The sign and intensity of the CD signals can be used to determine the absolute configuration (i.e., whether it is a right-handed or left-handed helix) of the molecule. The development of push-pull type dicationic helical dyes based on aza- researchgate.nethelicenes with prominent chiroptical properties has been reported, demonstrating the application of these principles to related systems. researchgate.net

Computational and Theoretical Investigations of 7h Dibenzo C,g Carbazol 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the fundamental electronic properties that govern the reactivity and spectroscopic behavior of 7H-Dibenzo[c,g]carbazol-6-ol.

Density Functional Theory (DFT) is a robust method for calculating the ground-state electronic structure of molecules. researchgate.net For a molecule like 7H-Dibenzo[c,g]carbazol-6-ol, DFT calculations can determine optimized geometry, charge distribution, and the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In studies of the parent compound, DBC, DFT calculations have been instrumental in understanding its metabolic activation. nih.gov For instance, quantum mechanical calculations identified the C5 carbon as a dominant site for metabolism. nih.gov The introduction of a hydroxyl group in 7H-Dibenzo[c,g]carbazol-6-ol would alter the electron density across the aromatic system. This change would likely affect the energies of the HOMO and LUMO, thereby influencing the molecule's reactivity and susceptibility to metabolic enzymes. The -OH group, being an electron-donating group, would be expected to increase the HOMO energy, potentially making the molecule more susceptible to oxidation.

Table 1: Representative Data from DFT Calculations on Related Carbazole (B46965) Compounds Note: This table is illustrative, based on typical outputs for carbazole derivatives.

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to the ability to donate an electron; influences oxidation potential. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron; influences reduction potential. |

| HOMO-LUMO Gap | 4.6 eV | Indicates electronic stability and relates to the energy of electronic transitions. researchgate.net |

| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule, affecting solubility and intermolecular forces. |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronic excited states. rsc.orguci.edu It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the prediction of UV-visible absorption and fluorescence emission spectra. rsc.orgresearchgate.net

For 7H-Dibenzo[c,g]carbazol-6-ol, TD-DFT calculations could predict its absorption and emission wavelengths. The parent DBC has an extended aromatic system that leads to absorption in the UV region. nih.gov Fluorescence spectroscopy studies on DBC-nucleic acid adducts show emission spectra that are shifted to longer wavelengths compared to DBC itself, suggesting the π-electron system remains intact upon binding. The addition of the -OH group to form 7H-Dibenzo[c,g]carbazol-6-ol would likely cause a further shift (a bathochromic or red shift) in the absorption and emission spectra due to its electron-donating nature extending the conjugation. TD-DFT is a key tool for quantifying these shifts and characterizing the nature of the electronic transitions (e.g., π-π* or n-π*). rsc.org

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the degree of aromaticity in the different rings of 7H-Dibenzo[c,g]carbazol-6-ol. Electronic descriptors, including electronegativity, chemical hardness, and electrophilicity index, provide further insights into the molecule's reactivity. These parameters are crucial for developing structure-activity relationships, which can help predict the biological impact of the compound. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and interactions with the surrounding environment, such as a solvent or a biological macromolecule.

For 7H-Dibenzo[c,g]carbazol-6-ol, MD simulations can be used to explore its conformational landscape. While the core dibenzocarbazole (B1207471) ring system is relatively rigid, the orientation of the hydroxyl group can be flexible. In a study of the parent DBC molecule's interaction with the enzyme cytochrome P450 1A1, MD simulations revealed that the molecule could adopt different binding orientations within the active site. nih.gov These simulations showed that the stability of these poses was influenced by nonpolar solvation energies and specific hydrogen bonds. nih.gov The presence of the -OH group in 7H-Dibenzo[c,g]carbazol-6-ol would introduce a potent hydrogen bond donor and acceptor, significantly influencing its interactions with polar solvents like water and with the amino acid residues in a protein's active site.

Molecular Docking and Binding Free Energy Calculations for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. This is often followed by binding free energy calculations to estimate the strength of the interaction.

Molecular docking studies are critical for understanding how a molecule like 7H-Dibenzo[c,g]carbazol-6-ol might interact with biological targets. Research on the parent compound, DBC, has shown its ability to bind to DNA and to be metabolized by cytochrome P450 (CYP) enzymes. nih.govnih.gov

A computational study involving molecular docking and MD simulations of DBC with human CYP1A1 identified two primary binding modes. nih.gov

Mode 1 (Reactive): Anchored by a hydrogen bond between the carbazole nitrogen of DBC and the amino acid Asp320. nih.gov

Mode 2 (Non-reactive): Involving a hydrogen bond with Ser116. nih.gov

For 7H-Dibenzo[c,g]carbazol-6-ol, the hydroxyl group would add another critical point of interaction. A docking simulation would likely show the -OH group forming strong hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) or with the phosphate (B84403) backbone of DNA. This additional interaction could stabilize a particular binding orientation, potentially altering the molecule's metabolic fate or its mechanism of toxicity compared to the parent DBC. Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, could then be used to quantify the affinity of these predicted binding poses.

Table 2: Illustrative Data from Molecular Docking and Binding Energy Calculations for DBC Note: This table is based on findings for the parent compound 7H-Dibenzo[c,g]carbazole (DBC) with CYP1A1. nih.gov

| Parameter | Binding Mode 1 | Binding Mode 2 | Significance |

|---|---|---|---|

| Key H-Bond Residue | Asp320 | Ser116 | Anchors the ligand in the active site. |

| Binding Free Energy (ΔGbind) | -8.5 kcal/mol | -7.9 kcal/mol | Predicts the affinity of the ligand for the protein; more negative values indicate stronger binding. |

| Primary Driving Force | Nonpolar solvation energy | Nonpolar solvation energy | Indicates the major contributors to the binding affinity. |

Elucidation of Key Interacting Residues and Binding Site Characteristics

Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, have been instrumental in identifying the key amino acid residues and characterizing the binding site of cytochrome P450 (CYP) enzymes that interact with 7H-Dibenzo[c,g]carbazole (DBC), the precursor to 7H-Dibenzo[c,g]carbazol-6-ol. Research focusing on human CYP1A1, a key enzyme in the metabolism of polycyclic aromatic hydrocarbons, has revealed specific interactions that govern the orientation and binding of the DBC molecule within the enzyme's active site. nih.govresearchgate.net

These investigations have shown that the binding of DBC to CYP1A1 is primarily driven by nonpolar solvation energies. researchgate.net Two principal binding modes have been identified, each stabilized by hydrogen bonds with different amino acid residues. In the first mode, a hydrogen bond forms between the carbazole nitrogen of DBC and the side chain of Asp320. researchgate.net The second binding mode is characterized by a hydrogen bond with Ser116. researchgate.net These anchoring interactions are crucial in positioning the substrate for subsequent metabolic reactions.

The binding pocket of CYP1A1 is predominantly hydrophobic, which accommodates the lipophilic DBC molecule. researchgate.net The shape and composition of this hydrophobic pocket are determining factors for the positioning of the substrate near the enzyme's active heme center. researchgate.net Of the two identified binding modes for DBC in CYP1A1, one is considered a "reactive" conformation, meaning it orients the substrate in a way that is favorable for metabolism, while the other is deemed "non-reactive." researchgate.net

Theoretical Studies on Mechanistic Biotransformation Pathways

Theoretical studies, employing quantum mechanical (QM) calculations, have provided deep insights into the step-by-step chemical reactions that lead to the biotransformation of 7H-Dibenzo[c,g]carbazole into its hydroxylated metabolites, such as 7H-Dibenzo[c,g]carbazol-6-ol. These studies are critical for understanding the formation of potentially carcinogenic metabolites. nih.govnih.govnih.gov

Computational Modeling of Enzyme-Substrate Interactions (e.g., Cytochrome P450)

Computational modeling has become a powerful tool for visualizing and analyzing the dynamic interactions between enzymes like cytochrome P450 and their substrates. nih.govresearchgate.net Through a combination of molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) methods, researchers can simulate the entire process of substrate binding, enzymatic reaction, and product release.

In the case of 7H-Dibenzo[c,g]carbazole and CYP1A1, MD simulations have been used to explore the stability of the enzyme-substrate complex and to identify the most likely binding conformations. researchgate.net These simulations track the movements of the substrate within the active site over time, providing a dynamic picture of the interactions with surrounding amino acid residues.

Quantum mechanical calculations are then often employed to investigate the electronic details of the reaction mechanism itself. nih.govresearchgate.net This approach allows for the study of bond-breaking and bond-forming events, which are central to the metabolic process. For DBC, these calculations have been essential in mapping out the energy landscape of its oxidation by CYP1A1. researchgate.net

| Computational Method | Application in DBC-CYP1A1 Interaction Studies | Key Findings |

| Molecular Docking | Predicts the preferred binding orientation of DBC in the CYP1A1 active site. | Identifies potential binding modes and proximity to the heme group. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior and stability of the DBC-CYP1A1 complex over time. | Confirms stable binding and reveals the importance of nonpolar interactions and specific hydrogen bonds (Asp320, Ser116). researchgate.net |

| Quantum Mechanics (QM) Calculation | Investigates the electronic mechanism of the metabolic reaction, including transition states and energy barriers. | Elucidates the regioselectivity and the step-by-step pathway of hydroxylation. researchgate.net |

This table summarizes the application of various computational methods to study the interaction between 7H-Dibenzo[c,g]carbazole (DBC) and Cytochrome P450 1A1.

Prediction of Regioselectivity and Transition States for Metabolic Transformations

A key outcome of theoretical studies is the prediction of which part of the substrate molecule is most likely to be chemically modified by the enzyme, a property known as regioselectivity. For 7H-Dibenzo[c,g]carbazole, experimental studies have shown that metabolism by different CYP enzymes can lead to various hydroxylated products, including 1-OH, 2-OH, 4-OH, and (5+6)-OH-DBC. nih.gov

Computational investigations focusing on CYP1A1 have successfully predicted the most favorable sites for metabolism. researchgate.net By calculating the energy barriers for the reaction at different carbon atoms of the DBC molecule, these studies have identified the C5 position as the dominant site for metabolic attack by CYP1A1. researchgate.net It was also determined that the pyrrole (B145914) nitrogen is unlikely to be a site of metabolism. researchgate.net

Mechanistic Investigations of Molecular Transformations and Interactions

Enzyme-Mediated Biotransformation Mechanisms of 7H-Dibenzo[c,g]carbazole Derivatives

The biotransformation of 7H-Dibenzo[c,g]carbazole is a complex process primarily orchestrated by enzymes. nih.gov Two principal activation pathways have been proposed: one involving the ring carbon atoms and another at the pyrrole (B145914) nitrogen. nih.gov The cytochrome P450 (CYP) family of enzymes is central to the metabolism of DBC, although one-electron activation and oxidation catalyzed by aldo-keto reductases also play significant roles. nih.gov These enzymatic processes lead to a variety of metabolites, including epoxides, ketones, and hydroxylated carbazoles. researchgate.net

Role of Cytochrome P450 Isoforms in Oxidative Metabolism (e.g., Hydroxylation)

The cytochrome P450 (CYP) superfamily of enzymes is a key player in the metabolic activation of 7H-Dibenzo[c,g]carbazole (DBC). nih.gov Specifically, the human CYP1A1 isoform has been identified as a primary enzyme involved in its metabolism. nih.gov Computational studies, including molecular docking, molecular dynamics simulations, and quantum mechanical calculations, have been employed to investigate the interaction between DBC and CYP1A1. nih.gov

These studies reveal that DBC can bind to the active site of CYP1A1 in two different modes, primarily driven by nonpolar solvation energies. nih.gov The binding is stabilized by hydrogen bonds with specific amino acid residues, such as Asp320 or Ser116, which determines the orientation of the DBC molecule within the enzyme's active site. nih.gov One of these binding modes is considered a "reactive" conformation, positioning the molecule for metabolic transformation. nih.gov The primary metabolic process is hydroxylation, which occurs through a distinct electrophilic addition-rearrangement mechanism. nih.gov This oxidative metabolism results in the formation of various hydroxylated derivatives. researchgate.netnih.gov

Mechanisms of One-Electron Activation and Conjugation Pathways

Beyond direct oxidation by cytochrome P450 enzymes, 7H-Dibenzo[c,g]carbazole (DBC) can undergo metabolic activation through one-electron oxidation pathways. nih.gov This process is a recognized route for the activation of various carcinogenic compounds. Another significant activation mechanism involves the oxidation of DBC to form reactive o-quinones, such as DBC-3,4-dione. nih.gov

These highly reactive intermediates, which act as Michael acceptors, can then form covalent adducts with biological macromolecules, including nucleic acid bases and nucleosides. nih.gov This process represents a conjugation pathway. Research has demonstrated the formation of multiple adducts from the reaction of DBC-3,4-dione with nucleosides like 2'-deoxyguanosine (B1662781) (dGuo) and 2'-deoxycytidine (B1670253) (dCyd). nih.gov The formation of these DNA adducts is a critical step in the mutagenic and carcinogenic activity of the parent compound. nih.gov For instance, liver DNA adducts have been identified in mice treated with DBC-3,4-dione.

Enzymatic Regioselectivity and Stereoselectivity in Hydroxylation

The enzymatic hydroxylation of 7H-Dibenzo[c,g]carbazole (DBC) by cytochrome P450 isoforms exhibits significant regioselectivity. Computational studies on the metabolism of DBC by human CYP1A1 have identified the C5 position as the dominant site for metabolic attack. nih.gov This indicates a clear preference for oxidation at a specific carbon atom on the carbazole (B46965) ring system. The pyrrole nitrogen, in contrast, was found not to participate directly in the metabolism mediated by CYP1A1. nih.gov

The regioselectivity of CYP1A1-catalyzed hydroxylation differs from that observed in non-enzymatic environmental processes. researchgate.net In rat liver preparations, metabolism leads predominantly to the formation of phenolic derivatives, with 3-hydroxy-DBC being a major metabolite alongside other monohydroxylated forms. nih.gov While the focus of many studies has been on regioselectivity, the principles of stereoselectivity are also fundamental in enzymatic reactions, often leading to the formation of specific enantiomerically pure products from prochiral substrates. nih.gov The precise stereochemical outcomes of DBC hydroxylation, however, require further detailed investigation.

Photophysical and Photochemical Mechanisms of 7H-Dibenzo[c,g]carbazole and its Hydroxylated Forms

The extended aromatic system of 7H-Dibenzo[c,g]carbazole (DBC) allows it to be photoactivated by light, including physiologically relevant doses of UVA radiation. nih.gov This photoactivation can trigger a cascade of photophysical and photochemical events. The photophysics of the basic carbazole structure, which forms the core of DBC, has been studied extensively and provides a foundation for understanding the behavior of its more complex derivatives.

Excited State Processes: Fluorescence, Phosphorescence, and Non-Radiative Decay

Upon absorption of light, carbazole-based molecules are promoted to an initial excited singlet state (Sx), which has a very short, sub-picosecond lifetime. researchgate.net This state rapidly decays to the lowest excited singlet state (S1) through internal conversion (IC). researchgate.net The S1 state is responsible for fluorescence and has a lifetime in the nanosecond range (e.g., 13-15 ns for carbazole in various organic solvents). researchgate.net

From the S1 state, the molecule can return to the ground state (S0) via several pathways:

Fluorescence: Radiative decay from S1 to S0, emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition from the S1 state to the triplet state (T1). For carbazole, this process has a high quantum yield. researchgate.net

Internal Conversion (IC): Non-radiative decay directly from S1 to S0.

The T1 state has a much longer lifetime, typically in the microsecond range, and can decay back to the ground state through phosphorescence (a radiative process) or non-radiative intersystem crossing. researchgate.net The excited state dynamics can be influenced by intermolecular interactions, such as aggregation, which can lead to the formation of exciton (B1674681) states and affect deactivation processes. rsc.org

Photoinduced Electron Transfer and Energy Transfer Pathways

In the excited state, carbazole and its derivatives can participate in electron and energy transfer processes, especially when in the presence of suitable electron acceptor or donor molecules. rsc.orgrsc.org Carbazole is commonly used as an electron donor moiety in research. rsc.org

Photoinduced Electron Transfer (PET): Upon photoexcitation, the carbazole moiety can donate an electron to an acceptor molecule, leading to a charge-separated (CS) state. rsc.orgrsc.org The rate of this charge separation is influenced by the free energy gap and the surrounding environment (e.g., solvent polarity). rsc.org Studies on carbazole-acceptor dyads have shown that the rate of PET increases in the normal region of the Marcus theory. rsc.org In some systems, photoinduced hole transfer (PHT) from the carbazole's highest occupied molecular orbital (HOMO) can also occur. rsc.org

Energy Transfer: Intermolecular energy transfer processes can also occur, particularly at high concentrations or in solid-state films. mdpi.com A key mechanism is singlet-singlet annihilation (SSA), where an interaction between two molecules in the S1 excited state results in one molecule returning to the ground state while the other is promoted to a higher excited state, which then typically decays non-radiatively. mdpi.com This process competes with fluorescence and can reduce emission efficiency. mdpi.com

Mechanisms of Photoactivation in Diverse Environments

There is currently no available research detailing the mechanisms of photoactivation for 7H-Dibenzo(c,g)carbazol-6-ol. The photoactive properties of the parent compound, 7H-Dibenzo(c,g)carbazole, are recognized, stemming from its extensive aromatic system which can lead to genotoxicity upon exposure to UVA light. However, the influence of the hydroxyl group at the 6-position on these photochemical processes has not been investigated. Understanding how different solvent environments or solid-state arrangements might alter the photo-physical behavior of this compound remains a subject for future research.

Supramolecular Assembly and Intermolecular Interactions

The study of how this compound molecules interact with each other to form larger, organized structures is not present in the current body of scientific literature. The presence of both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen atom in the carbazole ring), alongside a large aromatic surface area, suggests a high potential for complex supramolecular chemistry.

Analysis of π-π Stacking and Hydrogen Bonding Networks

A detailed analysis of the intermolecular forces governing the structure of this compound is unavailable. While the planar, aromatic nature of the dibenzocarbazole (B1207471) core strongly implies the presence of π-π stacking interactions, and the hydroxyl group is a prime candidate for forming hydrogen bonds, no crystallographic or spectroscopic studies have been published to confirm and characterize these networks.

Self-Assembly Processes and Ordered Nanostructures Formation

Consequently, without an understanding of the fundamental intermolecular interactions, there is no information regarding the self-assembly of this compound into ordered nanostructures. Research into the conditions that might promote such self-assembly and the morphology of any resulting nanostructures has yet to be undertaken.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of carbazole (B46965) frameworks often relies on methods that are decades old, such as the Graebe–Ullman or Clemo–Perkin reactions. nih.gov While effective, these methods can lack efficiency and may not align with modern principles of green chemistry. A significant future direction lies in the development and adaptation of novel, more sustainable synthetic strategies for producing 7H-Dibenzo(c,g)carbazol-6-ol and its analogues.

Recent years have seen a surge in innovative methods for constructing carbazole nuclei, including hydroarylations, annulations, and, most notably, metal-catalyzed C-H activation reactions. nih.gov These modern techniques offer milder reaction conditions and greater atom economy compared to classical methods. Future work should focus on applying these strategies to the specific, complex topology of 7H-Dibenzo(c,g)carbazole and introducing hydroxyl groups regioselectively to form the 6-ol derivative. Research in this area would aim to improve yields, reduce waste, and provide access to a wider array of functionalized derivatives for further study.

Table 1: Comparison of Synthetic Methodologies for Carbazole Synthesis

| Methodology | Description | Potential Advantages for Sustainability |

|---|---|---|

| Classical Methods (e.g., Graebe–Ullman) | Typically involve harsh conditions and multi-step processes for creating the carbazole core. nih.gov | Well-established and understood. |

| C-H Activation | Involves the direct functionalization of carbon-hydrogen bonds, often catalyzed by transition metals like palladium. nih.gov | Reduces the need for pre-functionalized starting materials, leading to shorter synthetic routes and less waste. |

| Annulation Reactions | The formation of a new ring onto an existing molecular scaffold. Modern methods use various catalysts to mediate these cyclizations. nih.gov | Can offer high efficiency and control over the final structure. |

| Carboamination/Hydroarylation | Involve the addition of C-N or C-H bonds across double or triple bonds to build the heterocyclic system. nih.gov | Provides access to multifunctionalized products in a single step. |

Integration of Advanced Analytical Techniques for In Situ Mechanistic Insights

Understanding the formation and reactivity of this compound requires a detailed knowledge of the reaction mechanisms. Historically, the analysis of such compounds and their reaction products has relied on separation techniques like high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC), followed by structural identification using nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov While these methods are powerful for identifying final products and stable intermediates, they provide limited information about the transient species and kinetics that define a reaction pathway.

The future in this area involves the integration of advanced analytical techniques capable of in situ monitoring. Technologies such as stopped-flow spectroscopy, in-situ infrared (IR) and Raman spectroscopy, and real-time reaction monitoring by mass spectrometry can capture data on short-lived intermediates and provide direct kinetic evidence. Applying these techniques to the synthesis and subsequent reactions of this compound would offer unprecedented mechanistic insights, enabling the optimization of reaction conditions and the rational design of new chemical transformations.

Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The intersection of computational power and chemistry offers a transformative paradigm for molecular discovery. Machine learning (ML) and artificial intelligence (AI) are increasingly being used for de novo molecular design, property prediction, and synthetic planning. researchgate.netnih.gov For a complex scaffold like this compound, these computational tools present a significant opportunity to accelerate research.

Future research should leverage ML models to:

Design Novel Derivatives: Generative models can explore vast chemical spaces to propose new derivatives of this compound with specific, desirable properties (e.g., enhanced fluorescence, tailored electronic bandgaps). researchgate.net

Predict Physicochemical and Biological Properties: AI algorithms can be trained to predict properties such as solubility, stability, photo-physical characteristics, and even potential toxicity, allowing for the in silico screening of candidates before committing to costly and time-consuming synthesis.

Optimize Synthetic Routes: ML can assist in retrosynthesis and reaction outcome prediction, helping chemists devise the most efficient and reliable pathways to target molecules. researchgate.net

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool | Research Goal |

|---|---|---|

| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design new derivatives with optimized electronic or photoactive properties. researchgate.net |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs) | Predict solubility, absorption spectra, and other key characteristics. |

| Synthesis Planning | Reaction prediction models, Retrosynthesis algorithms | Identify optimal and sustainable synthetic pathways. researchgate.net |

Exploration of Structure-Function Relationships in Novel Photoactive and Electroactive Systems

The extended π-conjugated system of the dibenzocarbazole (B1207471) core imparts interesting electronic and photophysical properties. nih.gov The parent compound, 7H-dibenzo[c,g]carbazole, is known to be photoactivated by UVA light and has been investigated as a hole-transporting material in perovskite solar cells. nih.govresearchgate.net This inherent photoactivity is a key area for future exploration, particularly concerning the 6-ol derivative.

A systematic investigation into the structure-function relationships of this compound and its analogues is a critical future direction. This research would involve synthesizing a library of related compounds with modifications at various positions—on the aromatic rings, the nitrogen atom, or the hydroxyl group—and correlating these structural changes with their resulting electronic and optical properties. Key questions would include how substituents affect the HOMO/LUMO energy levels, absorption and emission spectra, charge carrier mobility, and excited-state lifetimes. researchgate.net Such studies are fundamental for rationally designing new materials for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Investigations into Environmental Degradation Pathways Beyond Biological Transformations

The environmental fate of carbazole and its derivatives has largely been studied from the perspective of biodegradation by microorganisms. nih.govmdpi.com While important, this focus overlooks other significant degradation pathways that can occur in the environment. A comprehensive understanding of the environmental persistence and transformation of this compound requires looking beyond biological processes.

Future research must systematically investigate abiotic degradation mechanisms. A crucial area of study is photolysis, as the photoactive nature of the dibenzocarbazole ring suggests it may be susceptible to degradation upon exposure to sunlight in aquatic or atmospheric environments. nih.gov Research should aim to identify the products of photodegradation and determine the kinetics of this process under various environmental conditions. Furthermore, the reaction of these compounds with atmospheric oxidants, such as hydroxyl radicals, is another critical non-biological pathway that governs their atmospheric lifetime. nih.gov Exploring these abiotic routes will provide a more complete model of the compound's environmental fate and transformation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7H-Dibenzo(c,g)carbazol-6-ol relevant to its environmental persistence and bioactivity?

- Answer : The compound’s physicochemical properties include a molecular weight of 267.32 g/mol (C₂₀H₁₃N), melting point of 158°C, and boiling point of 544°C. Its low solubility in polar solvents (e.g., petroleum ether) and high density (1.308 g/cm³) contribute to environmental persistence. The aromatic polycyclic structure enables intercalation with DNA, enhancing carcinogenic potential .

Q. How is this compound classified in terms of carcinogenic potential by authoritative bodies?

- Answer : The International Agency for Research on Cancer (IARC) classifies the parent compound, 7H-Dibenzo[c,g]carbazole (DBC), as Group 2B ("possibly carcinogenic to humans") due to sufficient evidence in animal models. Hydroxylated derivatives like the 6-ol isomer are suspected to retain carcinogenic activity, though direct evidence is limited .

Q. What experimental models are commonly used to assess the carcinogenicity of this compound?

- Answer : Rodent models (mice, rats, hamsters) are standard. Studies often use skin application, subcutaneous injection, or intratracheal instillation. For example, DBC induces liver and skin tumors in mice, with DNA adduct formation confirmed via ³²P-postlabeling .

Advanced Research Questions

Q. What computational methods elucidate the metabolic activation pathways of this compound in cytochrome P450 enzymes?

- Answer : Molecular docking and density functional theory (DFT) simulations reveal that DBC binds preferentially to CYP1A1’s active site. The hydroxylation at position 6 is regioselective, forming reactive epoxides that interact with DNA. Computational models predict activation energy barriers and metabolite stability .

Q. How do tissue-specific differences in DNA adduct formation impact carcinogenicity data interpretation across animal models?

- Answer : DBC’s metabolites (e.g., 3-hydroxy-DBC) form liver-specific DNA adducts due to higher CYP1A1 activity in hepatic tissue, while skin adducts are less pronounced. This variability complicates cross-tissue extrapolation and necessitates organ-specific toxicity studies .

Q. What methodological challenges arise in synthesizing and characterizing hydroxylated derivatives like this compound?

- Answer : Selective hydroxylation requires controlled reaction conditions (e.g., radical initiators or enzymatic catalysis). Purification via recrystallization (ethanol) or HPLC is critical to isolate isomers. Structural validation relies on NMR and high-resolution mass spectrometry, though isomer differentiation remains challenging .

Q. How can researchers reconcile contradictions in carcinogenicity data from historical studies on DBC and its derivatives?

- Answer : Early studies often lacked robust controls (e.g., vehicle-only groups) or used impure compounds. Modern protocols emphasize batch consistency (e.g., >98% purity via COA verification) and standardized dosing. Meta-analyses of DNA adduct kinetics (e.g., half-life: 1–3 hours in hamsters) improve cross-study comparability .

Q. What advanced analytical techniques are recommended for detecting this compound in environmental or biological samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.